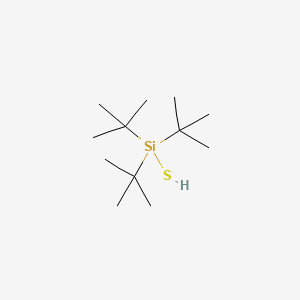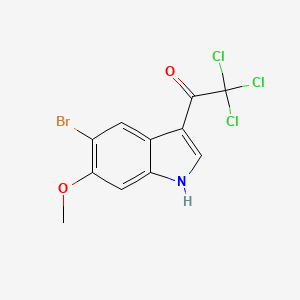
1-(4-Chloro-2-iodophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-iodophenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form strong hydrogen bonds. This compound is characterized by the presence of a chloro and an iodo substituent on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Métodos De Preparación
The synthesis of 1-(4-Chloro-2-iodophenyl)guanidine typically involves the reaction of 4-chloro-2-iodoaniline with a guanidylating agent. One common method is the use of S-methylisothiourea as the guanidylating agent. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography .
Industrial production methods for guanidines often involve the use of transition metal catalysts to facilitate the guanylation reaction. For example, catalytic guanylation of amines with carbodiimides can be employed to produce multisubstituted guanidines .
Análisis De Reacciones Químicas
1-(4-Chloro-2-iodophenyl)guanidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, oxidation with hydrogen peroxide can yield corresponding nitro compounds.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Aplicaciones Científicas De Investigación
1-(4-Chloro-2-iodophenyl)guanidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-2-iodophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chloro and iodo substituents can enhance the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
1-(4-Chloro-2-iodophenyl)guanidine can be compared with other guanidine derivatives such as:
1-(4-Chlorophenyl)guanidine: Lacks the iodo substituent, which can affect its reactivity and biological activity.
1-(4-Iodophenyl)guanidine: Lacks the chloro substituent, which can influence its chemical properties.
1-(4-Bromo-2-iodophenyl)guanidine: Contains a bromo substituent instead of chloro, which can alter its reactivity and interactions with biological targets.
The presence of both chloro and iodo substituents in this compound makes it unique and potentially more versatile in various applications.
Propiedades
Fórmula molecular |
C7H7ClIN3 |
|---|---|
Peso molecular |
295.51 g/mol |
Nombre IUPAC |
2-(4-chloro-2-iodophenyl)guanidine |
InChI |
InChI=1S/C7H7ClIN3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12) |
Clave InChI |
ZVOJFNQFDDOUNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)I)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine--5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B13705411.png)



![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13705443.png)

![N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine](/img/structure/B13705451.png)
![4-Chlorofuro[2,3-b]pyridine-2-carbonitrile](/img/structure/B13705459.png)

![Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13705472.png)

